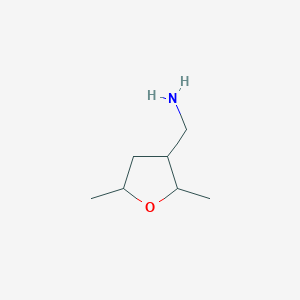

(2,5-Dimethyloxolan-3-yl)methanamine

Description

Historical Context of Oxolane Derivatives

The development of oxolane chemistry traces its origins to the early twentieth century, with tetrahydrofuran emerging as one of the most significant members of this chemical family. The historical foundation for oxolane research was established through industrial processes developed in the 1930s by Reppe, which involved the reaction between acetylene and formaldehyde to produce butynediol intermediates that could be subsequently converted to tetrahydrofuran through hydrogenation and acid-catalyzed cyclization. This early work established the fundamental synthetic pathways that would later be adapted and refined for the preparation of more complex oxolane derivatives.

The evolution of oxolane chemistry accelerated significantly during the mid-twentieth century, particularly with the development of industrial processes by major chemical companies. In 1956, Gilbert and Howk at DuPont patented the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, representing a major advancement in the scalable production of oxolane compounds. This patent established the foundation for numerous subsequent developments in oxolane synthesis, including processes for hydrogenating furan to tetrahydrofuran and the acid-catalyzed dehydration of 1,4-butanediol, which became the predominant manufacturing process for tetrahydrofuran production.

The industrial significance of oxolane derivatives expanded considerably with the recognition of their versatile applications as solvents and chemical intermediates. Tetrahydrofuran, classified as a heterocyclic compound and specifically as a cyclic ether, demonstrated remarkable properties including water miscibility, low viscosity, and polar characteristics that made it invaluable as a versatile solvent. The compound's production reached approximately 200,000 tonnes annually, reflecting its widespread industrial adoption. The success of tetrahydrofuran applications provided the impetus for exploring substituted oxolane derivatives, leading to the investigation of dimethyl-substituted variants and aminomethyl-functionalized analogs.

The development of substituted oxolane chemistry represents a natural progression from the foundational tetrahydrofuran research. The introduction of methyl substituents at specific positions on the oxolane ring, combined with aminomethyl functionalization, opened new avenues for chemical reactivity and applications. This historical trajectory demonstrates the evolution from simple oxolane structures to more complex, functionally diverse derivatives that exhibit enhanced properties for specialized applications in pharmaceutical and materials science research.

Significance of Aminomethyl-Substituted Oxolanes in Chemical Research

Aminomethyl-substituted oxolanes occupy a unique position in contemporary chemical research due to their distinctive combination of structural features that enable diverse chemical transformations and biological activities. The presence of the aminomethyl group introduces nucleophilic reactivity that significantly expands the synthetic utility of these compounds, while the oxolane ring provides conformational rigidity and specific spatial arrangements that influence molecular recognition and binding properties.

Research investigations into aminomethyl-substituted oxolanes have revealed their particular significance in pharmaceutical development, where they serve as key intermediates in the synthesis of various drug molecules. The structural versatility of these compounds allows for modifications that enhance pharmacological properties, making them valuable building blocks for drug discovery programs. The aminomethyl functionality provides opportunities for nucleophilic substitution reactions, acylation processes, and quaternization reactions that can be exploited to introduce diverse chemical functionalities.

The biological activity potential of aminomethyl-substituted oxolanes extends to their interactions with various biological targets, including enzymes and receptors. Studies have demonstrated that compounds containing oxolane rings and ammonium salt functionalities can exhibit muscarine-like properties, suggesting potential applications in neuroscience research. The quaternary nitrogen atom, ether oxygen atom, and additional oxygen atoms present in these structures have been identified as critical features for biological activity, with modifications to these elements resulting in significant changes in pharmacological properties.

Contemporary research has also highlighted the utility of aminomethyl-substituted oxolanes in polymer chemistry applications. The compound 2,5-bis(aminomethyl)tetrahydrofuran has been extensively studied for its role in producing biobased polyesters and other polymeric materials. This research demonstrates the potential for using renewable resources to synthesize these compounds, with biomass-derived precursors providing sustainable pathways for their production. The amino functional groups in these compounds enable their use as curing agents in epoxy resins, contributing to enhanced properties in the final materials.

The significance of these compounds extends to their applications in specialized chemical processes, including their use as intermediates in pesticide synthesis and as components in precision magnetic tape production. The versatility of aminomethyl-substituted oxolanes in these diverse applications reflects their unique chemical properties and the ongoing research efforts to explore their full potential in various technological applications.

Structural Relationship to Related Oxolane Compounds

The structural analysis of (2,5-Dimethyloxolan-3-yl)methanamine reveals its relationship to a diverse family of oxolane derivatives that share the fundamental five-membered ring system while exhibiting variations in substitution patterns and functional group arrangements. Understanding these structural relationships provides insight into the chemical properties and potential applications of this compound within the broader context of oxolane chemistry.

The foundational structure of tetrahydrofuran, with its formula (CH₂)₄O, represents the simplest member of the oxolane family. This basic structure consists of four carbon atoms and one oxygen atom arranged in a five-membered ring configuration. The systematic modification of this structure through the introduction of methyl substituents and aminomethyl functional groups generates the diverse array of oxolane derivatives observed in contemporary research.

Comparative analysis with related compounds reveals distinct structural features that influence chemical reactivity and biological activity. The compound (5,5-Dimethyloxolan-3-yl)methanamine hydrochloride represents a closely related structure where the methyl substituents are located at the 5,5-positions rather than the 2,5-positions. This positional difference significantly affects the molecular geometry and chemical properties, demonstrating the importance of substitution patterns in determining compound characteristics.

The structural relationship extends to compounds containing additional functional groups that modify the chemical behavior of the oxolane ring system. For example, 5-(Aminomethyl)oxolane-3-carboxylic acid incorporates both aminomethyl and carboxylic acid functionalities, creating opportunities for diverse chemical transformations including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in these compounds enables complex synthetic transformations and enhances their utility as synthetic intermediates.

The conformational properties of oxolane derivatives play a crucial role in determining their biological activity and chemical reactivity. Research into muscarine-type derivatives has demonstrated that the spatial arrangement of functional groups around the oxolane ring significantly influences receptor binding and biological activity. The crystal structure analysis of pyridinium derivatives has revealed high similarity in the conformation of the oxolane ring to previously characterized muscarine structures, indicating the importance of maintaining specific spatial relationships between functional groups.

The relationship between this compound and naturally occurring compounds provides additional context for understanding its significance. The compound odisolane, identified as a novel oxolane derivative from Morus alba fruits, represents the first natural product containing an 8-carbon unit oxolane ring structure. This discovery highlights the potential for oxolane derivatives to exhibit unique biological activities and suggests that synthetic analogs may possess similar properties.

Research Objectives and Scope

The investigation of this compound encompasses multiple research objectives that span fundamental chemical characterization, synthetic methodology development, and applications research. The primary objective involves comprehensive structural characterization using advanced analytical techniques to establish definitive molecular properties and conformational behavior. This characterization provides the foundation for understanding structure-activity relationships and predicting chemical reactivity patterns.

Synthetic methodology development represents a critical research objective, focusing on the establishment of efficient and scalable routes for compound preparation. Current research approaches include the cyclization of maleic glycol derivatives followed by formylation and reductive amination processes. These synthetic investigations aim to optimize reaction conditions, improve yields, and minimize by-product formation while maintaining high selectivity for the desired substitution pattern. The development of catalytic systems that provide durability and high efficiency represents a particular focus area for industrial scalability.

The scope of applications research encompasses pharmaceutical intermediate development, where the compound serves as a building block for more complex drug molecules. Research objectives include the evaluation of chemical transformations that exploit the aminomethyl functionality for introducing diverse chemical groups through nucleophilic substitution, acylation, and quaternization reactions. These transformations are essential for creating compound libraries that can be evaluated for biological activity and therapeutic potential.

Polymer chemistry applications represent another significant research objective, particularly in the development of biobased materials and sustainable chemical processes. The investigation of this compound as a monomer or crosslinking agent in polymer synthesis aims to understand its contribution to material properties including thermal stability, mechanical strength, and chemical resistance. The research scope includes evaluation of the compound's performance in epoxy resin formulations and its potential for creating novel polymeric materials with enhanced properties.

The biological activity evaluation constitutes a major research objective that involves systematic screening for pharmacological properties and mechanism of action studies. This research encompasses receptor binding studies, enzyme interaction assays, and cellular activity evaluations to identify potential therapeutic applications. The scope includes comparative studies with related oxolane derivatives to establish structure-activity relationships and optimize biological activity through structural modifications.

Environmental and sustainability considerations represent an emerging research objective that addresses the development of green synthesis methods and renewable feedstock utilization. The research scope includes the evaluation of biomass-derived precursors for compound synthesis and the assessment of environmental impact associated with production processes. This objective aligns with contemporary emphasis on sustainable chemistry and the development of environmentally responsible chemical manufacturing processes.

The comprehensive research scope also encompasses safety and toxicological evaluation, although this falls outside the current article focus. The establishment of proper handling procedures and risk assessment protocols represents an essential component of responsible chemical research that enables safe laboratory practices and informed decision-making regarding compound applications and development programs.

Properties

IUPAC Name |

(2,5-dimethyloxolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIUMSIJAZPAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259473 | |

| Record name | 3-Furanmethanamine, tetrahydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461709-21-6 | |

| Record name | 3-Furanmethanamine, tetrahydro-2,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461709-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanamine, tetrahydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis of this compound generally starts from substituted furan derivatives or linear precursors that can be cyclized to the oxolane ring. The key steps include:

- Formation of the tetrahydrofuran ring with methyl substituents at the 2 and 5 positions.

- Introduction of the methanamine (-CH2NH2) group at the 3-position.

- Control of stereochemistry to ensure the correct spatial arrangement of substituents.

Typical Synthetic Route

A common synthetic approach involves:

- Starting Material: 2,5-dimethylfuran or derivatives thereof.

- Ring Functionalization: Conversion of 2,5-dimethylfuran to a functionalized intermediate such as (5,5-dimethyltetrahydrofuran-3-yl)methanol.

- Amination: Transformation of the hydroxymethyl group at the 3-position to a methanamine group, typically via substitution reactions or reductive amination.

This approach is supported by the synthesis of related compounds such as (5,5-dimethyltetrahydrofuran-3-yl)methanol, which serves as a direct precursor in amination reactions.

Detailed Preparation Methods

Preparation of (5,5-Dimethyltetrahydrofuran-3-yl)methanol as a Key Intermediate

This process yields (5,5-dimethyltetrahydrofuran-3-yl)methanol with high purity and yield, suitable for further functionalization.

Amination to Form this compound

The hydroxymethyl group in (5,5-dimethyltetrahydrofuran-3-yl)methanol is converted to a methanamine group by:

- Reductive Amination: Reaction of the hydroxyl precursor with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with catalysts.

- Substitution Reactions: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with ammonia or amines.

These methods ensure selective amination at the 3-position without disturbing the methyl substituents or ring structure.

Reaction Conditions and Catalysts

| Preparation Step | Reagents/Catalysts | Temperature (°C) | Pressure (atm) | Notes |

|---|---|---|---|---|

| Ring opening of 2,5-dimethylfuran | Acid catalysts (e.g., HCl, H2SO4) | 50–100 | Atmospheric | Controlled to avoid over-oxidation |

| Aldol condensation | Base catalysts (e.g., NaOH, KOH) | 20–60 | Atmospheric | Careful pH control needed |

| Hydrogenation & cyclization | Silica-supported cobalt nanoparticles | 80–120 | 10–50 | High pressure hydrogenation for ring closure |

| Reductive amination | Ammonia, NaBH3CN or H2 with Pd/C catalyst | 25–60 | 1–5 | Mild conditions to preserve ring integrity |

Analytical and Research Findings

- Yield and Purity: Industrial catalytic hydrogenation and reductive amination steps achieve yields above 80% with purities exceeding 95%, essential for pharmaceutical-grade compounds.

- Stereochemistry: The synthetic routes maintain stereochemical integrity, confirmed by NMR and chiral HPLC analysis, ensuring the biologically relevant isomer is obtained.

- Scalability: The use of heterogeneous catalysts such as cobalt nanoparticles facilitates scale-up with consistent product quality.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyloxolan-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmaceutical Intermediates

(2,5-Dimethyloxolan-3-yl)methanamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple chemical reactions makes it a versatile building block for drug development.

Anti-Cancer Properties

Research indicates that this compound may exhibit anti-cancer properties. It has been investigated as a precursor for synthesizing compounds that target cancer cells, potentially inhibiting their growth through various mechanisms.

Case Studies

- Study on Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cell growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent.

Medicinal Chemistry

The compound is being explored for its potential as an antimicrobial and anti-inflammatory agent. Its structural features lend it the ability to modulate enzyme activities, which is crucial for therapeutic applications.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the creation of more complex molecules necessary for drug discovery and development.

Mechanism of Action

The mechanism of action of (2,5-Dimethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine

Molecular Formula: C9H19NO Molecular Weight: 157.26 g/mol Key Differences:

Implications :

- The tetramethyl analog’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.

- The dimethyl variant’s lower steric hindrance could favor reactions requiring amine participation, such as Schiff base formation or coordination chemistry.

Diethanolamine

Molecular Formula: C4H11NO2 Molecular Weight: 105.14 g/mol Key Differences:

Implications :

- Diethanolamine’s dual hydroxyl groups enable hydrogen bonding, enhancing water solubility and utility in industrial processes.

- The cyclic structure of this compound may confer greater stability in non-polar solvents.

Pyrazole-Based Methanamines

Example : (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride

Molecular Formula : C6H12N3Cl

Key Differences :

| Parameter | This compound | Pyrazole Derivatives |

|---|---|---|

| Aromaticity | Non-aromatic | Aromatic heterocycle |

| Basicity | Moderate (aliphatic amine) | Higher (pyrazole N participation) |

| Stability | Oxolane ring resistant to oxidation | Pyrazole aromatic stabilization |

Implications :

- Pyrazole derivatives may exhibit stronger intermolecular interactions (e.g., π-stacking) in biological systems.

- The oxolane-based amine’s non-aromatic structure could reduce metabolic degradation compared to aromatic analogs.

Biological Activity

(2,5-Dimethyloxolan-3-yl)methanamine is a compound characterized by its unique oxolane structure, featuring two methyl substitutions at the 2 and 5 positions and an amine functional group at the 3 position. Its molecular formula is C_7H_15NO, with a molecular weight of approximately 115.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as a precursor for synthesizing various therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound allows for diverse interactions with biological targets. Its oxolane ring contributes to its stability and solubility in various solvents, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C_7H_15NO |

| Molecular Weight | 115.17 g/mol |

| Structural Features | Oxolane ring, two methyl groups |

| Potential Applications | Anti-cancer compounds, pharmaceuticals |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. It has been studied as a precursor in synthesizing compounds with anti-cancer properties and other therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It is believed to influence multiple biochemical pathways:

- Cell Growth Inhibition : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial growth by inhibiting key metabolic enzymes essential for microbial survival.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic contexts:

- Anti-Cancer Research : A study highlighted its role as a precursor in synthesizing novel anti-cancer agents. The unique structural features of this compound allow for modifications that enhance its efficacy against different cancer cell lines.

- Antimicrobial Activity : Another investigation evaluated the compound's antimicrobial properties against common pathogens. Results indicated that derivatives based on this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

When compared to similar compounds within the benzofuran class, this compound shows distinct advantages due to its specific substitution pattern which enhances its biological activity.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-cancer, antimicrobial | Unique oxolane structure |

| Benzofuran derivatives | Anti-tumor, antibacterial | Varying substituents affecting bioactivity |

| Other oxolane derivatives | Limited biological activity | Less effective in targeting specific pathways |

Q & A

Q. Basic

- NMR : Prioritize H NMR signals for oxolane protons (δ 3.5–4.5 ppm, split due to ring strain) and methyl groups (δ 1.2–1.5 ppm). C NMR should confirm the oxolane carbons (δ 70–80 ppm) and methanamine carbon (δ 45–50 ppm) .

- IR : Look for N-H stretching (3300–3500 cm) and C-O-C vibrations (1050–1150 cm) .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 131 for the parent ion) and fragmentation patterns to rule out regioisomers .

How do conflicting reports on the compound’s stability in aqueous solutions inform experimental design for long-term storage studies?

Advanced

Contradictory stability data may arise from pH-dependent degradation (e.g., hydrolysis of the oxolane ring in acidic conditions). Design accelerated stability studies by incubating the compound in buffers (pH 1–10) at 40–60°C, with HPLC monitoring degradation products (e.g., diol or amine fragments) . Kinetic modeling (Arrhenius plots) predicts shelf life under standard storage (e.g., 4°C, inert atmosphere). Safety data sheets recommend airtight containers with desiccants to mitigate hygroscopic degradation .

What methodologies resolve contradictions in reported bioactivity data, such as differing IC50_{50}50 values across cell lines?

Advanced

Discrepancies in bioactivity may stem from assay variability (e.g., MTT vs. resazurin assays) or cell line-specific metabolic profiles. Standardize protocols using a reference compound (e.g., doxorubicin) and replicate experiments across multiple cell lines. For cytotoxicity, ensure consistent cell density, incubation time, and solvent controls (e.g., DMSO ≤0.1%) . Statistical tools like ANOVA or dose-response curve fitting (e.g., Hill equation) quantify variability and validate significance thresholds .

What safety protocols are critical when handling this compound in high-temperature reactions?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (H315, H318) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

How can derivatization with mercaptoacetic acid enhance chromatographic detection in biological matrices?

Advanced

Derivatization improves volatility and detection sensitivity. React this compound with mercaptoacetic acid in DMF with ZnCl catalysis to form thiazolidinone derivatives. These derivatives exhibit stronger UV absorption (λ~254 nm) and distinct MS fragmentation, enabling lower limits of detection (LOD) in HPLC-UV or LC-MS/MS analyses . Validate recovery rates (>90%) via spike-and-recovery experiments in plasma or tissue homogenates.

What strategies differentiate regioisomeric byproducts during synthesis using hyphenated techniques like GC-MS/MS?

Advanced

Hyphenated techniques (e.g., GC-MS/MS) exploit retention time shifts and unique fragment ions. For example, regioisomers with methyl groups at C-2 vs. C-3 positions show distinct EI-MS patterns (e.g., m/z 58 vs. m/z 72 base peaks). Pair with chiral columns (e.g., β-cyclodextrin phases) to resolve enantiomers. Cross-validate with H NMR coupling constants (e.g., J = 6–8 Hz for cis vs. trans protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.